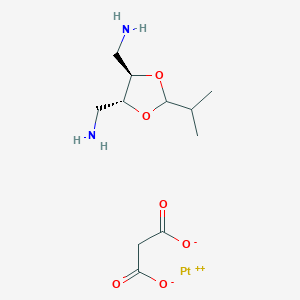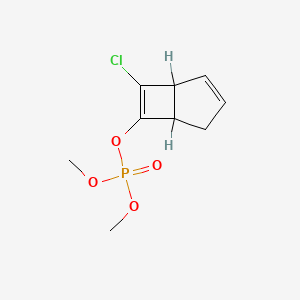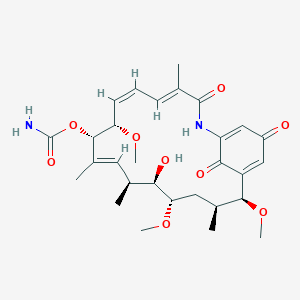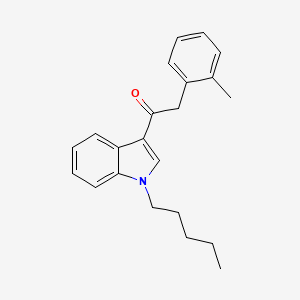
1-戊基-3-(2-甲基苯乙酰)吲哚
描述
1-Pentyl-3-(2-methylphenylacetyl)indole, also known as JWH-251, is a chemical compound with the molecular formula C22H25NO . It is a member of a class of cannabimimetic indoles .
Synthesis Analysis
The synthesis of 1-Pentyl-3-(2-methylphenylacetyl)indole involves the Okauchi modification of the Friedel–Crafts reaction . In this procedure, the substrate indole is stirred in dichloromethane with 1.5 equivalents of 1-pentyl-3-(2-methylphenylacetyl) .Molecular Structure Analysis
The molecular structure of 1-Pentyl-3-(2-methylphenylacetyl)indole consists of a pentyl group attached to an indole ring, which is further connected to a 2-methylphenylacetyl group . The exact mass of the molecule is 319.193614421 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pentyl-3-(2-methylphenylacetyl)indole include a molecular weight of 319.4 g/mol, a XLogP3-AA value of 5.4, no hydrogen bond donors, one hydrogen bond acceptor, and seven rotatable bonds .科学研究应用
大麻素受体亲和力和激动作用
1-戊基-3-(2-甲基苯乙酰)吲哚是一类具有不同亲和力的类大麻类吲哚化合物,对大麻素CB1和CB2受体具有不同的亲和力。该类化合物中,尤其是那些带有2-取代苯乙酰基团的化合物,对两种受体都表现出良好的亲和力。具体来说,1-戊基-3-(2-甲基苯乙酰)吲哚等化合物在CB1受体上显示出比CB2受体高五倍的选择性,表明其在CB1受体上可能是高效的激动剂,在CB2受体上是部分激动剂。这表明了它在研究大麻素系统在生理和病理过程中的作用方面的重要性(Huffman et al., 2005)。
合成中的化学选择性
该化合物的结构框架在合成有机化学领域中具有相关性,特别是在钯催化芳基化方法中。这些方法已应用于吲哚,表现出高选择性和高效性。这一研究领域为吲哚的官能化反应提供了对位置选择性和机理途径的见解,这对于合成具有潜在药用应用的复杂分子至关重要(Lane et al., 2005)。
在法医科学中的作用
检测和鉴定新潜在的合成大麻素,包括1-戊基-3-(2-甲基苯乙酰)吲哚,在查获的材料中突显了该化合物在法医科学中的相关性。在散装粉末中发现它,表明监测和控制非法毒品市场中新型致幻物质的挑战仍在持续。这类研究对于执法部门和公共卫生机构调整其策略以应对物质滥用领域不断变化的格局至关重要(Jankovics et al., 2012)。
属性
IUPAC Name |
2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPNGRKUAVSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235555 | |
| Record name | JWH-251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-3-(2-methylphenylacetyl)indole | |
CAS RN |
864445-39-6 | |
| Record name | 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-251 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H9NDH32M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



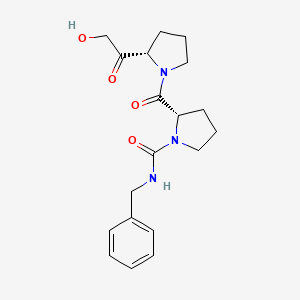
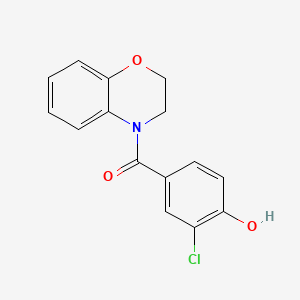


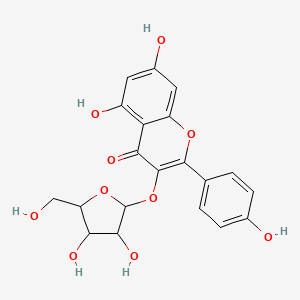
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)



